molecular formula C25H24FN5O2S B14862515 9-(4-Butoxyphenyl)-3-[(3-fluoro-4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

9-(4-Butoxyphenyl)-3-[(3-fluoro-4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Cat. No.: B14862515
M. Wt: 477.6 g/mol
InChI Key: MMOOKDNOHLCMQP-UHFFFAOYSA-N
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Description

9-(4-Butoxyphenyl)-3-[(3-fluoro-4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines This compound is characterized by its unique structure, which includes a butoxyphenyl group, a fluoro-methoxybenzyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Butoxyphenyl)-3-[(3-fluoro-4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the butoxyphenyl and fluoro-methoxybenzyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the fluoro-methoxybenzyl group, potentially converting it to a simpler benzyl derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-Butoxyphenyl)-3-[(3-fluoro-4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry

In industry, the compound’s unique properties could be harnessed for the development of advanced materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 9-(4-Butoxyphenyl)-3-[(3-fluoro-4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Butoxyphenyl)-3-[(3-chloro-4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
  • 9-(4-Butoxyphenyl)-3-[(3-fluoro-4-ethoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Uniqueness

Compared to similar compounds, 9-(4-Butoxyphenyl)-3-[(3-fluoro-4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine stands out due to the specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both a butoxyphenyl group and a fluoro-methoxybenzyl group linked by a sulfanyl bridge provides a distinct structural motif that can be exploited for various applications.

Properties

Molecular Formula

C25H24FN5O2S

Molecular Weight

477.6 g/mol

IUPAC Name

11-(4-butoxyphenyl)-5-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

InChI

InChI=1S/C25H24FN5O2S/c1-3-4-13-33-19-8-6-18(7-9-19)21-15-22-24-27-28-25(30(24)11-12-31(22)29-21)34-16-17-5-10-23(32-2)20(26)14-17/h5-12,14-15H,3-4,13,16H2,1-2H3

InChI Key

MMOOKDNOHLCMQP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC(=C(C=C5)OC)F)C3=C2

Origin of Product

United States

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